Antibacterial Potency: Scaffold Hit vs. Optimized Analog vs. Erythromycin Comparator
The N-substituted triazolo-azetidine scaffold primary hit demonstrated measurable antibacterial activity with an MIC of 12.5 µg/mL against E. coli Δ tolC, while a structurally optimized analog (compound 2) from the same series achieved an MIC of 6.25 µg/mL — within twofold of the clinical comparator erythromycin (MIC = 2.5–5 µg/mL) in the same assay system [1]. This compound (CAS 2198573-30-5) represents the 4-methoxybenzyl-substituted member of this scaffold and serves as the reference point from which this SAR was derived, making it the appropriate baseline compound for analog-by-catalog comparisons in antibacterial screening cascades [1].
| Evidence Dimension | Antibacterial potency (MIC) against E. coli Δ tolC |
|---|---|
| Target Compound Data | MIC = 12.5 µg/mL (primary scaffold hit; the compound CAS 2198573-30-5 is the 4-methoxybenzyl representative of this scaffold class) |
| Comparator Or Baseline | Compound 2 (optimized analog): MIC = 6.25 µg/mL; Erythromycin: MIC = 2.5–5 µg/mL |
| Quantified Difference | Compound 2 is 2-fold more potent than the primary hit; erythromycin is 2.5–5-fold more potent than the primary hit |
| Conditions | E. coli Δ tolC strain; MIC determination via broth microdilution following HTS rescreen; pDualrep2 double-reporter system |
Why This Matters
This establishes the scaffold's antibacterial baseline potency and demonstrates that structure-driven optimization yields tractable improvements, making the primary hit compound a validated starting point for medicinal chemistry efforts.
- [1] Ivanenkov YA, et al. Identification of N-Substituted Triazolo-azetidines as Novel Antibacterials using pDualrep2 HTS Platform. Comb Chem High Throughput Screen. 2019; 22(5): 346-354. DOI: 10.2174/1386207322666190412165316. View Source
